

Echinotocin: A Technical Guide to its Discovery, Isolation, and Characterization

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Abstract

Echinotocin, a pioneering discovery in the field of invertebrate endocrinology, represents the first vasopressin/oxytocin-like neuropeptide identified in an echinoderm. Isolated from the purple sea urchin, *Strongylocentrotus purpuratus*, this myoactive peptide offers a unique window into the evolutionary history of this critical signaling family. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Echinotocin**, including detailed experimental protocols and a discussion of its known biological functions and putative signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating neuropeptide function, comparative endocrinology, and the development of novel therapeutic agents.

Introduction

Neuropeptides of the vasopressin/oxytocin superfamily are renowned for their diverse physiological roles in vertebrates, including the regulation of social behavior, reproduction, and osmoregulation. The discovery of **Echinotocin** (CFISNCPKGamide) in the sea urchin *Strongylocentrotus purpuratus* provided a crucial phylogenetic link, extending the known reach of this peptide family to the deuterostome invertebrates.[1] **Echinotocin** is a nonapeptide with a disulfide bridge between the cysteine residues, a characteristic feature of the vasopressin/oxytocin superfamily. Its identification was made possible through genomic

analysis, which revealed a gene encoding a precursor protein containing both a neurophysin domain and the **Echinotocin** peptide sequence.[1]

Functionally, **Echinotocin** has been demonstrated to be myoactive, inducing contractions in the tube foot and esophagus preparations of the sea urchin *Echinus esculentus*. [1] This activity suggests a role in regulating muscle tone and motility in these animals. This guide will delve into the technical aspects of **Echinotocin** research, providing detailed methodologies and summarizing the current state of knowledge.

Discovery and Source Organism

Echinotocin was discovered through genomic analysis of the purple sea urchin, *Strongylocentrotus purpuratus*. [1] The identification of a gene encoding a neurophysin-containing precursor protein that also included the sequence for **Echinotocin** was a key finding. [1] Neurophysins are carrier proteins characteristically associated with vasopressin and oxytocin, further solidifying **Echinotocin**'s classification within this peptide superfamily. [1]

- Source Organism: *Strongylocentrotus purpuratus* (Purple Sea Urchin)
- Peptide Sequence: Cys-Phe-Ile-Ser-Asn-Cys-Pro-Lys-Gly-NH₂
- Key Feature: First vasopressin/oxytocin-like peptide identified in an echinoderm. [1]

Isolation and Purification of Echinotocin

While a specific, detailed protocol for the isolation of endogenous **Echinotocin** from *Strongylocentrotus purpuratus* has not been extensively published, a general workflow for the extraction of low molecular weight peptides from sea urchin tissues can be adapted. The following protocol is a composite methodology based on established peptide purification techniques.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify **Echinotocin** from the tissues of *Strongylocentrotus purpuratus*.

Materials:

- *Strongylocentrotus purpuratus* tissues (e.g., nerve tissue, gonads)

- Extraction Buffer: Acidic ethanol (e.g., 70% ethanol, 0.1% trifluoroacetic acid)
- Homogenizer (e.g., Potter-Elvehjem)
- Centrifuge (refrigerated)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- SPE activation and wash solutions (e.g., methanol, 0.1% TFA in water)
- SPE elution solution (e.g., 60% acetonitrile, 0.1% TFA)
- High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
- HPLC solvents: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile)
- Lyophilizer

Procedure:

- Tissue Extraction:
 - Excise tissues from *Strongylocentrotus purpuratus* and immediately freeze in liquid nitrogen to prevent degradation.
 - Homogenize the frozen tissue in pre-chilled extraction buffer.
 - Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the peptide extract.
- Solid-Phase Extraction (SPE):
 - Activate the C18 SPE cartridge by washing with methanol followed by equilibration with 0.1% TFA in water.
 - Load the peptide extract onto the conditioned SPE cartridge.

- Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.
- Elute the peptides with an elution solution (e.g., 60% acetonitrile, 0.1% TFA).
- Reverse-Phase HPLC Purification:
 - Lyophilize the eluted peptide fraction to remove the solvent.
 - Reconstitute the dried extract in a minimal volume of HPLC Solvent A.
 - Inject the sample onto a C18 reverse-phase HPLC column.
 - Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).
 - Monitor the elution profile at 214 nm and 280 nm.
 - Collect fractions corresponding to the peaks.
- Purity Analysis and Identification:
 - Analyze the purity of the collected fractions by analytical HPLC.
 - Confirm the identity of **Echinotocin** in the purified fraction by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and N-terminal sequencing.

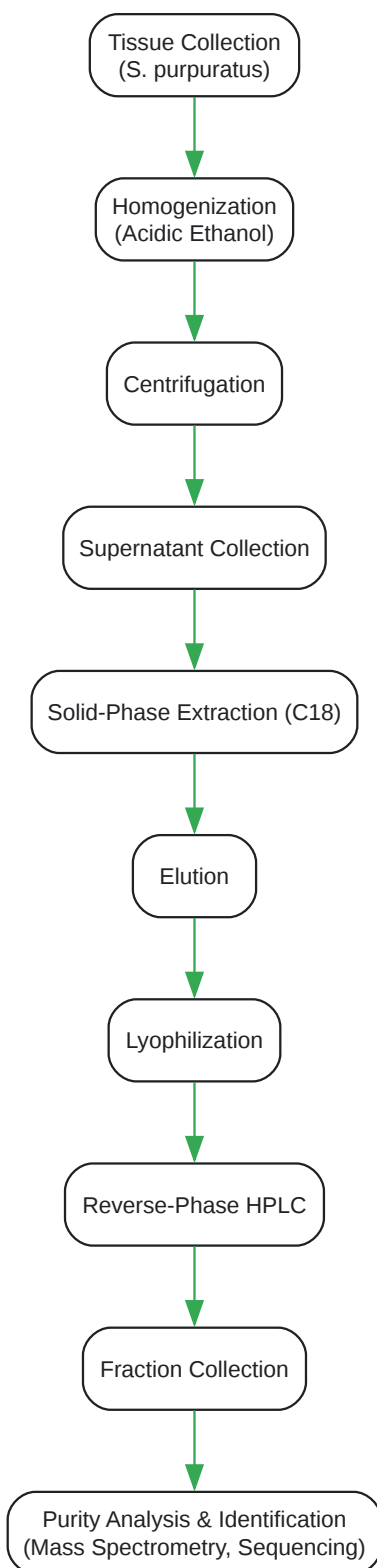


Figure 1: Experimental Workflow for Echinotocin Isolation

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A generalized workflow for the isolation and purification of **Echinotocin**.

Biological Activity and Quantitative Data

Echinotocin exhibits myoactive properties, causing contractions of smooth muscle tissues in echinoderms.[1] Specifically, it has been shown to induce contractions in the tube foot and esophagus preparations from the sea urchin *Echinus esculentus*.[1]

Quantitative Data Summary

To date, specific quantitative data on the potency (e.g., EC50) and receptor binding affinity (e.g., Kd, Ki) of **Echinotocin** have not been reported in the scientific literature. The following tables are provided as a template for future research in this area.

Biological Activity	Tissue Preparation	Parameter	Value	Reference
Myoactivity (Contraction)	<i>Echinus esculentus</i> Tube Foot	EC50	Not Determined	[1]
Myoactivity (Contraction)	<i>Echinus esculentus</i> Esophagus	EC50	Not Determined	[1]

Receptor Binding Affinity	Receptor Source	Parameter	Value	Reference
Echinotocin Receptor	<i>S. purpuratus</i> tissues	Kd	Not Determined	N/A
Echinotocin Receptor	<i>S. purpuratus</i> tissues	Ki	Not Determined	N/A

Experimental Protocol: Myoactivity Bioassay

Objective: To determine the concentration-response relationship of **Echinotocin** on sea urchin smooth muscle tissue.

Materials:

- Echinus esculentus specimens
- Artificial seawater (ASW)
- **Echinotocin** (synthetic)
- Organ bath system with force transducer
- Data acquisition system

Procedure:

- Tissue Preparation:
 - Dissect the esophagus or a single tube foot from an Echinus esculentus specimen.
 - Mount the tissue in an organ bath containing aerated ASW at a constant temperature (e.g., 15°C).
 - Connect the tissue to a force transducer to record isometric contractions.
 - Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.
- Concentration-Response Curve Generation:
 - Add increasing concentrations of synthetic **Echinotocin** to the organ bath in a cumulative manner.
 - Record the contractile response at each concentration until a maximal response is achieved or the response plateaus.
 - Wash the tissue with fresh ASW to return to baseline.
- Data Analysis:
 - Measure the peak contractile force at each **Echinotocin** concentration.
 - Normalize the responses as a percentage of the maximal contraction.

- Plot the normalized response against the logarithm of the **Echinotocin** concentration to generate a concentration-response curve.
- Calculate the EC50 value (the concentration of **Echinotocin** that produces 50% of the maximal response) using non-linear regression analysis.

Signaling Pathway

The specific receptor and downstream signaling pathway for **Echinotocin** in echinoderms have not yet been experimentally elucidated. However, based on its structural homology to the vasopressin/oxytocin superfamily, it is highly probable that **Echinotocin** acts through a G-protein coupled receptor (GPCR). In vertebrates, oxytocin receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction. It is plausible that **Echinotocin** utilizes a similar signaling pathway in sea urchins.

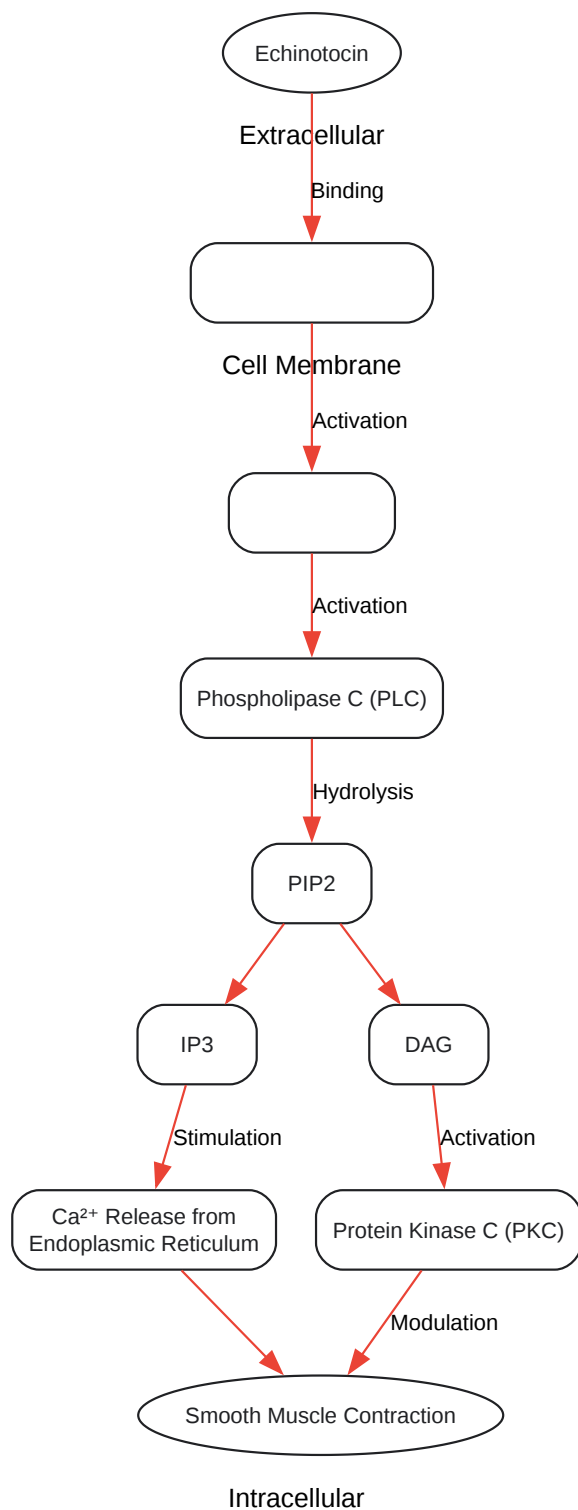


Figure 2: Putative Signaling Pathway of Echinotocin

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A proposed signaling pathway for **Echinotocin** based on homology to oxytocin.

Future Directions and Conclusion

Echinotocin represents a significant discovery that has opened new avenues for research in invertebrate neuroendocrinology. While its existence and basic myoactive function are established, several key areas require further investigation:

- **Quantitative Pharmacological Characterization:** Determining the EC50 and receptor binding affinities of **Echinotocin** is crucial for a comprehensive understanding of its biological role.
- **Receptor Identification and Characterization:** The identification and cloning of the **Echinotocin** receptor will be a major step forward, allowing for detailed studies of its structure, function, and pharmacology.
- **Elucidation of the Signaling Pathway:** Experimental validation of the downstream signaling cascade activated by **Echinotocin** is necessary to confirm the proposed pathway.
- **Physiological Role in Strongylocentrotus purpuratus:** Investigating the endogenous role of **Echinotocin** in the purple sea urchin will provide insights into its physiological relevance in the context of the whole organism.

In conclusion, **Echinotocin** is a fascinating neuropeptide with significant implications for our understanding of the evolution of peptidergic signaling. This technical guide provides a framework for future research that will undoubtedly uncover further details about the function and mechanism of action of this important molecule. The continued study of **Echinotocin** holds promise not only for advancing our knowledge of invertebrate biology but also for potentially inspiring the development of novel therapeutic agents.

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References

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